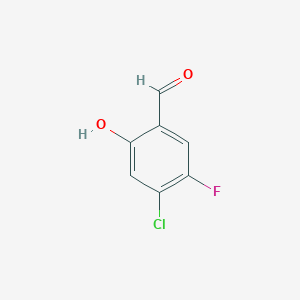

4-Chloro-5-fluoro-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The InChI code for 4-Chloro-5-fluoro-2-hydroxybenzaldehyde is 1S/C7H4ClFO2/c8-5-2-7 (11)4 (3-10)1-6 (5)9/h1-3,11H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis of Dysprosium Hydrogen-Bonded Organic Frameworks (Dy-HOFs)

This compound is utilized in the synthesis of Dy-HOFs, which are notable for their high stability and acid stimulus–response luminescence properties . These frameworks are resistant to strong acids and bases, a significant achievement given the large volume, irregular shape, and weak noncovalent forces typically associated with lanthanide HOFs. The solid-state fluorescence of these materials exhibits a “turn-on” response under acidic conditions, increasing with the acidity level.

Anti-Counterfeiting Applications

The unique luminescent properties of Dy-HOFs synthesized using 4-Chloro-5-fluoro-2-hydroxybenzaldehyde make them suitable for anti-counterfeiting measures . Inks derived from these compounds can provide dual anti-counterfeiting features, detectable under sunlight and ultraviolet light, enhancing security in various products.

Ion Sensing Capabilities

The acid-treated solutions of Dy-HOFs containing 4-Chloro-5-fluoro-2-hydroxybenzaldehyde demonstrate the ability to specifically recognize Pb(II) ions . This selective ion sensing is crucial for environmental monitoring and could be applied in detecting lead contamination.

Single-Molecule Magnet Behavior

Dy-HOFs containing this compound exhibit frequency-dependent behavior under zero field conditions, with some showing single-molecule magnet behavior . This property is significant for developing new magnetic materials with potential applications in data storage and quantum computing.

Pharmaceutical Research

While not directly related to 4-Chloro-5-fluoro-2-hydroxybenzaldehyde , its structural analogs are used as intermediates in synthesizing compounds with potential as Hdm2 antagonists and neuropeptide Y5 receptor antagonists . This suggests that 4-Chloro-5-fluoro-2-hydroxybenzaldehyde could also be explored for similar pharmaceutical applications.

Development of Antibacterial and Antituberculosis Agents

Related compounds have been used to synthesize quinoline derivatives with antibacterial and antituberculosis effects . By extension, 4-Chloro-5-fluoro-2-hydroxybenzaldehyde could be investigated for its efficacy in creating new treatments for bacterial infections and tuberculosis.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, spray (P261), and washing skin thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name |

4-chloro-5-fluoro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTOALDXDPGKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluoro-2-hydroxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2582350.png)

![5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2582352.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582353.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2582356.png)

![N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B2582357.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2582358.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2582367.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)

![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)